molecular formula C13H17N3 B12878875 1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine CAS No. 651024-39-4

1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B12878875
CAS No.: 651024-39-4
M. Wt: 215.29 g/mol
InChI Key: MFSOUDARVZQLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylpiperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a structure recognized in medicinal chemistry for its potential in developing kinase inhibitors. Derivatives of this scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are prominent targets in oncology research. Abnormal activation of the FGFR signaling pathway is implicated in the progression of various cancers, such as breast, lung, and liver cancer . In published studies, the 1H-pyrrolo[2,3-b]pyridine core acts as a hinge binder in the kinase domain, capable of forming key hydrogen bonds with the protein backbone to inhibit its activity . Furthermore, this privileged scaffold is also being explored through AI-driven de novo design as a template for developing non-toxic, nanomolar-range inhibitors of DYRK1A, a kinase target relevant to neurodegenerative disorders like Alzheimer's disease and certain cancers . The structural motif, particularly when substituted with optimized groups, demonstrates high ligand efficiency and favorable pharmacological profiles, making it an appealing lead compound for further optimization in drug discovery programs . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

651024-39-4

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-(1-methylpiperidin-3-yl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H17N3/c1-15-8-3-5-12(10-15)16-9-6-11-4-2-7-14-13(11)16/h2,4,6-7,9,12H,3,5,8,10H2,1H3

InChI Key

MFSOUDARVZQLKG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)N2C=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Construction of the Pyrrolo[2,3-b]pyridine Core

A common approach to synthesize the pyrrolo[2,3-b]pyridine scaffold involves cyclocondensation of substituted 2-amino-1H-pyrrole derivatives with active methylene compounds under acidic conditions.

  • Cyclocondensation Reaction : Substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives react with active methylene compounds such as acetylacetone, ethyl cyanoacetate, or malononitrile in acetic acid with catalytic hydrochloric acid. The reaction is typically refluxed for about 4 hours, yielding substituted 1H-pyrrolo[2,3-b]pyridines after purification by silica gel chromatography.
Reagents Conditions Outcome
2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + acetylacetone/ethyl cyanoacetate/malononitrile Reflux in acetic acid + catalytic HCl, 4 h Substituted 1H-pyrrolo[2,3-b]pyridines (4a-c, 5a-c, 6a-c)

Purification and Characterization

  • After synthesis, the crude products are purified by column chromatography using silica gel with eluents such as dichloromethane/methanol mixtures.

  • Ion-exchange resins (e.g., DOWEX 50WX2-400) may be used to remove impurities and isolate the free base form of the compound.

  • Characterization is performed using spectroscopic methods including NMR (1H, 13C), IR, MS, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Starting Materials/Intermediates Conditions/Notes Product/Intermediate
1 Cyclocondensation 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + active methylene compounds Reflux in acetic acid + catalytic HCl, 4 h Substituted 1H-pyrrolo[2,3-b]pyridines
2 Suzuki-Miyaura Cross-Coupling 5-Bromo-1H-pyrrolo[2,3-b]pyridine + arylboronic acid Pd catalyst, K2CO3, dioxane/water, 80 °C, N2 Aryl-substituted pyrrolo[2,3-b]pyridine
3 Amidation/Nucleophilic Substitution Functionalized pyrrolo[2,3-b]pyridine + 1-methylpiperidin-3-yl amine Reflux with base or acid catalyst 1-(1-Methylpiperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine
4 Purification Crude product Column chromatography, ion-exchange resin Pure target compound

Research Findings and Optimization Notes

  • The cyclocondensation method provides a straightforward and efficient route to the pyrrolo[2,3-b]pyridine core with good yields and structural diversity by varying the active methylene compounds.

  • Suzuki coupling reactions are highly effective for introducing diverse substituents at the 3- or 5-positions of the pyrrolo[2,3-b]pyridine ring, enabling fine-tuning of biological activity.

  • The choice of catalyst, base, and solvent system critically affects the yield and purity of the cross-coupling products. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a preferred catalyst for these transformations.

  • Amidation reactions for attaching the 1-methylpiperidin-3-yl group require careful control of reaction conditions to avoid side reactions and ensure high coupling efficiency.

  • Purification using ion-exchange resins can effectively remove ionic impurities and facilitate isolation of the free base form of the compound, which is important for subsequent biological testing.

Chemical Reactions Analysis

1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms in the piperidine and pyridine rings can act as nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce fully saturated derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Differences from Target Compound :

  • Substituent Position : The target compound’s 1-methylpiperidin-3-yl group contrasts with analogs bearing substituents at the 3-, 4-, or 5-positions, altering binding pocket interactions.
  • Electron Effects : Electron-deficient groups (e.g., trifluoromethyl) enhance hinge binding in kinase inhibitors, while electron-rich groups (e.g., piperidine) favor receptor-ligand interactions .

Kinase Inhibition

  • The target compound’s methylpiperidine group may occupy hydrophobic pockets in receptors like 5-HT₆, whereas 5-trifluoromethyl derivatives (e.g., FGFR1 inhibitors) rely on electrostatic interactions with hinge residues (e.g., D641) .
  • Nortopsentin analogs (e.g., compound 3f) inhibit CDK1 and induce apoptosis via caspase activation, a mechanism distinct from the target compound’s serotonin receptor targeting .

Anticancer Activity

  • Sulfonamide derivatives (e.g., 1-(arylsulfonyl)-4-morpholino analogs) exhibit IC₅₀ values <1 µM in breast cancer cells, attributed to sulfonyl group interactions with ATP-binding pockets .

Central Nervous System Targets

  • Piperidinyl and methylpiperidinyl groups enhance blood-brain barrier penetration, critical for 5-HT₆ ligands , whereas morpholino-substituted derivatives prioritize peripheral activity .

Biological Activity

1-(1-Methylpiperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest due to its potential biological activities, particularly in the realm of kinase inhibition and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure

The compound features a pyrrolo[2,3-b]pyridine core substituted with a 1-methylpiperidine moiety. This unique structure is believed to contribute to its biological activity by facilitating interactions with specific biological targets.

Research indicates that 1-(1-Methylpiperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine acts primarily as a kinase inhibitor , particularly targeting DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A). Inhibitors of DYRK1A have been associated with neuroprotective effects and potential applications in treating neurodegenerative diseases.

Key Findings:

  • DYRK1A Inhibition : The compound has demonstrated nanomolar-level inhibitory activity against DYRK1A, which is crucial for regulating various cellular processes including cell cycle progression and neuronal development .
  • Anti-inflammatory Effects : Experimental assays have shown that this compound exhibits significant anti-inflammatory properties, as evidenced by its ability to reduce pro-inflammatory responses in BV2 microglial cells .

Pharmacological Profile

The pharmacokinetic properties of 1-(1-Methylpiperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine suggest favorable absorption and distribution characteristics. Studies indicate that modifications in the piperidine ring can influence the compound's potency and bioavailability.

Table 1: Pharmacokinetic Parameters

ParameterValue
Biological Half-lifeVaries (up to 98 min)
Apparent Oral Bioavailability3–6%
Tissue DistributionHigh in liver and kidney

Case Studies

Several studies have explored the therapeutic potential of this compound:

Case Study 1: Cancer Therapy

In a study focusing on cancer treatment, derivatives of pyrrolo[2,3-b]pyridine were evaluated for cytotoxicity against FaDu hypopharyngeal tumor cells. The compound showed improved cytotoxic effects compared to traditional chemotherapeutics like bleomycin, highlighting its potential as an anticancer agent .

Case Study 2: Inflammation and Neuroprotection

Q & A

Q. What are the common synthetic routes for 1-(1-Methylpiperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine?

Answer: The synthesis typically involves multi-step strategies:

  • Step 1: Alkylation of the pyrrolo[2,3-b]pyridine core using NaH and methyl iodide (MeI) in THF to introduce the methyl group at the 1-position .
  • Step 2: Functionalization of the piperidine moiety. For example, nitration (HNO₃ at 0°C) or coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) via Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O at 105°C) .
  • Step 3: Reduction of nitro groups (H₂, THF) or introduction of substituents via nucleophilic acylations (e.g., nicotinoyl chloride in pyridine/THF) .

Q. How is the structural identity of this compound confirmed?

Answer:

  • NMR Spectroscopy: Key signals include δ ~7.23 (d, H-5), ~7.59 (t, H-2), and ~8.21 (d, H-6) in DMSO-d₆ for the pyrrolo[2,3-b]pyridine core. Methylpiperidinyl protons appear as multiplet signals between δ 1.2–3.0 .
  • High-Resolution Mass Spectrometry (HRMS): Calculated and observed [M+H]⁺ values (e.g., 171.0120 vs. 171.0123) confirm molecular formula .
  • X-ray Crystallography: Single-crystal studies (e.g., R factor = 0.039) validate stereochemistry and bond lengths .

Advanced Research Questions

Q. How do modifications to the pyrrolo[2,3-b]pyridine core affect fibroblast growth factor receptor (FGFR) inhibitory activity?

Answer: Structure-activity relationship (SAR) studies reveal:

  • Substitution at C-3/C-5: Bulky groups (e.g., 3,4-dimethoxyphenyl) enhance FGFR1-3 binding (IC₅₀ = 7–25 nM), while polar substituents reduce potency .
  • Methylpiperidinyl Linker: The 1-methylpiperidin-3-yl group optimizes solubility and kinase selectivity (FGFR1 vs. FGFR4 IC₅₀ = 7 vs. 712 nM) by occupying hydrophobic pockets .
  • Electrophilic Warheads: Introduction of acrylamide moieties (e.g., (E)-methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate) enables covalent inhibition .

Q. What analytical methods ensure purity and stability in pharmacological studies?

Answer:

  • HPLC Purity Analysis: Reverse-phase HPLC (Symmetry® C18 column, 214 nm detection) confirms ≥95% purity. Mobile phases often use acetonitrile/water gradients .
  • Stability Under Physiological Conditions: Incubation in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24 hours, followed by LC-MS to detect degradation products .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition >200°C) for storage recommendations .

Q. How is crystallographic data processed for structural determination?

Answer:

  • Data Collection: High-resolution X-ray diffraction (e.g., 0.8 Å resolution) at 173 K minimizes radiation damage .
  • Structure Solution: SHELXD (dual-space algorithm) or molecular replacement (Phaser) for phase determination .
  • Refinement: SHELXL iteratively adjusts atomic coordinates and thermal parameters, achieving R factors <0.05. Hydrogen atoms are placed geometrically .
  • Validation: MolProbity checks steric clashes, Ramachandran outliers, and rotamer outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.